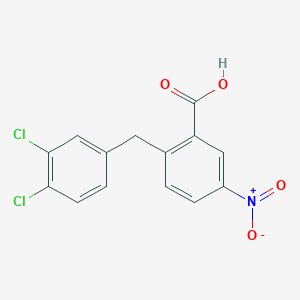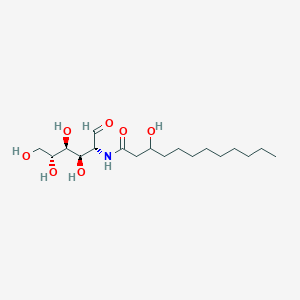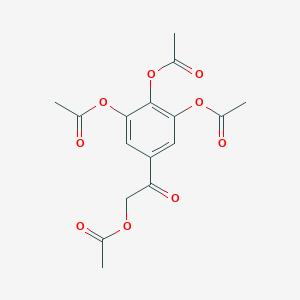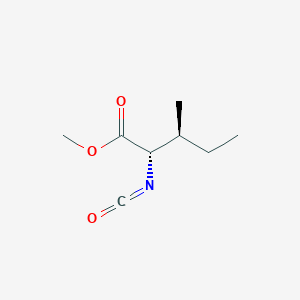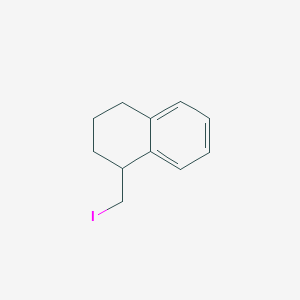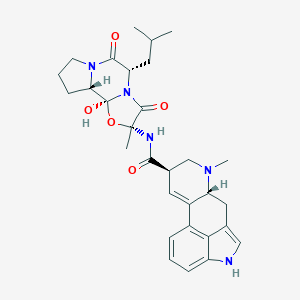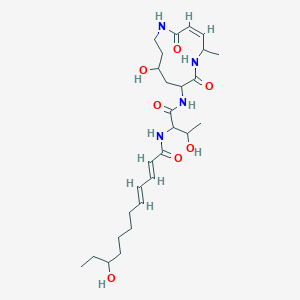
Glidobactin D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glidobactin D is a natural product that was first isolated from the fermentation broth of the bacterial strain Burkholderia gladioli. This compound has been found to exhibit potent antibacterial activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). Due to its unique chemical structure and promising biological activity, glidobactin D has attracted significant attention from the scientific community for its potential use in the development of new antibiotics.
Applications De Recherche Scientifique
1. Biosynthesis and Genetic Analysis
Glidobactin D, a member of the glidobactins family, is a cytotoxic compound produced by soil bacteria. A study by Schellenberg, Bigler, and Dudler (2007) focused on the biosynthesis of glidobactin, identifying a gene cluster involved in its synthesis. This research helps in understanding the genetic and enzymatic pathways responsible for the production of glidobactin D (Schellenberg, Bigler, & Dudler, 2007).
2. Anticancer Potential
The antitumor properties of glidobactins were highlighted by Oka et al. (1988), who isolated glidobactins A, B, and C, demonstrating their inhibitory activity against various fungi and yeasts, and their ability to prolong the lifespan of mice with leukemia. This suggests the potential use of glidobactin D in cancer treatment (Oka et al., 1988).
3. Proteasome Inhibition for Cancer Therapy
Zhao et al. (2021) explored the structure, biosynthesis, and bioactivity of glidobactin-like proteasome inhibitors. They identified these compounds as promising candidates for anticancer drug development due to their potent proteasome inhibition capabilities (Zhao et al., 2021).
4. Heterologous Production for Drug Development
Bian et al. (2014) investigated the heterologous production of glidobactins in Escherichia coli, improving the yield of glidobactin A. This research provides a foundation for the generation of new syrbactins as proteasome inhibitors, crucial for developing anticancer drugs (Bian et al., 2014).
5. Understanding Molecular Structure for Drug Modification
Oka et al. (1988) also conducted a study on the chemical modification of glidobactin, analyzing how changes in its molecular structure affect its antitumor and antifungal activity. This research is significant for designing modified glidobactin derivatives with enhanced therapeutic properties (Oka et al., 1988).
Propriétés
Numéro CAS |
119259-73-3 |
|---|---|
Nom du produit |
Glidobactin D |
Formule moléculaire |
C27H44N4O7 |
Poids moléculaire |
536.7 g/mol |
Nom IUPAC |
(2E,4E)-10-hydroxy-N-[3-hydroxy-1-[[(3Z)-10-hydroxy-5-methyl-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl]amino]-1-oxobutan-2-yl]dodeca-2,4-dienamide |
InChI |
InChI=1S/C27H44N4O7/c1-4-20(33)11-9-7-5-6-8-10-12-24(36)31-25(19(3)32)27(38)30-22-17-21(34)15-16-28-23(35)14-13-18(2)29-26(22)37/h6,8,10,12-14,18-22,25,32-34H,4-5,7,9,11,15-17H2,1-3H3,(H,28,35)(H,29,37)(H,30,38)(H,31,36)/b8-6+,12-10+,14-13- |
Clé InChI |
CWHSSBGVAAMVCC-HJQNFIAGSA-N |
SMILES isomérique |
CCC(CCCC/C=C/C=C/C(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)/C=C\C(NC1=O)C)O)O |
SMILES |
CCC(CCCCC=CC=CC(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)C=CC(NC1=O)C)O)O |
SMILES canonique |
CCC(CCCCC=CC=CC(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)C=CC(NC1=O)C)O)O |
Synonymes |
glidobactin D |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



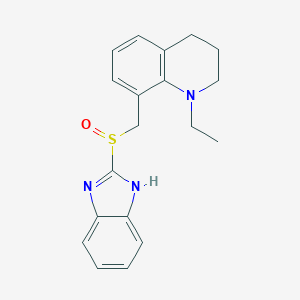
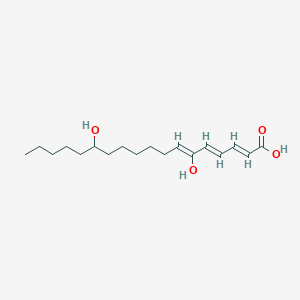
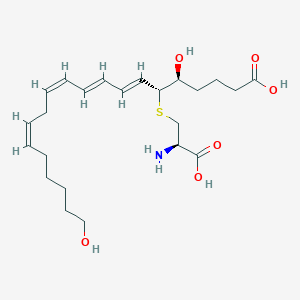
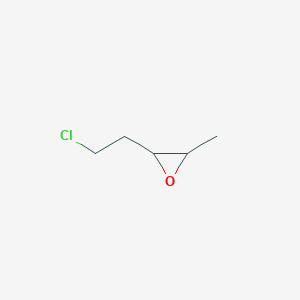
![4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B51534.png)
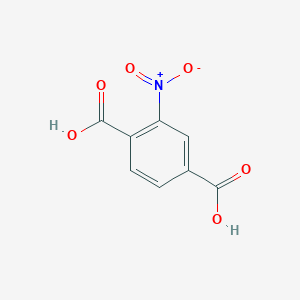
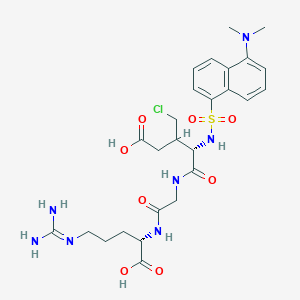
![7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B51539.png)
